molecular formula C10H11Cl2NO2 B1471085 2-(3,4-dichlorophenoxy)-N-methylpropanamide CAS No. 1623912-51-5

2-(3,4-dichlorophenoxy)-N-methylpropanamide

Cat. No. B1471085
CAS RN: 1623912-51-5
M. Wt: 248.1 g/mol
InChI Key: UZXIMJYWZFQLGT-UHFFFAOYSA-N
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Description

3,4-Dichlorophenoxyacetic acid is a phenoxyacetic herbicide . It’s used in the synthesis of (Z)-5-arylmethylidene rhodanines as an anti-methicillin-resistant Staphylococcus aureus (MRSA) agent . It can also be used in the preparation of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide for the treatment of inflammatory pain .


Molecular Structure Analysis

The molecular formula for 2-(3,4-dichlorophenoxy)propanoic acid is C9H8Cl2O3 .


Chemical Reactions Analysis

2-(3,4-dichlorophenoxy) triethylamine (DCPTA) has been found to alleviate salinity stress in maize by enhancing photosynthetic capacity, improving water status, and maintaining K+/Na+ homeostasis . It also ameliorates the soil drought effect on nitrogen metabolism in maize during the pre-female inflorescence emergence stage .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichlorophenoxyacetic acid include a boiling point of 253°C and a melting point of 65-67°C .

Scientific Research Applications

Enhanced Oil Recovery

The development of a novel anti-biodegradable hydrophobic acrylamide copolymer, synthesized using acrylamide, acrylic acid, sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate, and N-allyl-2-(2,4-dichlorophenoxy) acetamide, demonstrates significant implications for enhanced oil recovery. This copolymer exhibits improved viscosity, temperature tolerance, salt resistance, shear resistance, and viscoelasticity, providing a solid foundation for applications in high-temperature and high-salinity oil reservoirs (Gou et al., 2015).

Antimicrobial and Antifungal Agents

Research into the natural products produced by the terrestrial cyanobacterium Fischerella ambigua, including 3,5-bis(2,4-dichlorophenoxy)-2,6-dichlorophenol (ambigol C), reveals moderate activity against Trypanosoma rhodesiense, suggesting potential applications as antimicrobial or antifungal agents (Wright et al., 2005).

Photocatalytic Degradation of Pollutants

The synthesis and application of Fe-doped TiO2 nanoparticles for the photocatalytic degradation of 2,4-D from aqueous solutions under UV and sunlight irradiation demonstrate the potential of these nanoparticles in removing toxic herbicides from water, offering an effective method for environmental remediation (Ebrahimi et al., 2020).

Herbicides and Plant Growth Regulators

The synthesis and characterization of ionic liquids (ILs) containing the (2,4-dichlorophenoxy)acetate anion, which exhibit higher biological activity than conventional herbicides and plant growth regulators, suggest a promising avenue for the development of new agricultural chemicals. These ILs offer an innovative approach to weed control and plant growth regulation, potentially reducing the environmental impact of traditional herbicides (Pernak et al., 2013).

Safety and Hazards

3-(3,4-Dichlorophenoxy)benzaldehyde, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(3,4-dichlorophenoxy)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-6(10(14)13-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXIMJYWZFQLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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